3-Ethoxy-5-fluoropyridine
Description
Significance of Fluorinated Pyridine (B92270) Scaffolds in Chemical Research
Fluorinated pyridine scaffolds are of paramount importance in modern chemical research, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. researchgate.netmdpi.com The incorporation of fluorine atoms into a pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comfrontiersin.org These modifications can lead to enhanced efficacy and improved pharmacokinetic profiles of drug candidates. acs.org In medicinal chemistry, fluorinated pyridines are integral components of numerous pharmaceuticals. rsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these desirable effects. mdpi.com
The introduction of fluorine can also influence the reactivity of the pyridine ring, making it a versatile building block in organic synthesis. acs.org For instance, fluorine can act as a leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of other functional groups. wikipedia.org The strategic placement of fluorine atoms can direct the regioselectivity of chemical transformations, providing access to complex molecular architectures. acs.org In materials science, the inclusion of fluorinated pyridine moieties in polymers can enhance thermal stability and confer unique optical and electronic properties. researchgate.net
Overview of the Ethoxy and Fluoro Substituents in Pyridine Systems
The presence of both an ethoxy and a fluoro substituent on a pyridine ring imparts a unique combination of electronic and steric effects that significantly influence the molecule's reactivity and properties.
The fluoro substituent is a small, highly electronegative atom. mdpi.com Its strong electron-withdrawing inductive effect (-I) decreases the electron density of the pyridine ring, which can impact its basicity and reactivity. cymitquimica.com This deactivation of the ring can make it less susceptible to electrophilic attack but more reactive towards nucleophiles. cymitquimica.com Fluorine's ability to form strong bonds with carbon contributes to the metabolic stability of molecules, a desirable trait in drug design. smolecule.com Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule and its ability to participate in hydrogen bonding.
The ethoxy group (-OCH2CH3) is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically being dominant. This group can increase the electron density on the pyridine ring, particularly at the ortho and para positions. The presence of the ethoxy group can also enhance a molecule's solubility in organic solvents. cymitquimica.com In terms of reactivity, the ethoxy group can direct electrophilic substitution to specific positions on the pyridine ring. ontosight.ai The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating potential of the ethoxy group in a compound like 3-ethoxy-5-fluoropyridine creates a complex electronic environment that can be exploited for various chemical transformations.
Historical Context of this compound Synthesis and Initial Characterization
The synthesis of fluorinated pyridine derivatives has evolved significantly since the mid-20th century, driven by advancements in fluorination techniques. smolecule.com Early methods for introducing fluorine onto a pyridine ring often involved diazotization followed by a Schiemann reaction or halogen-exchange (halex) reactions. smolecule.comgoogle.com These initial approaches, while groundbreaking, were often hampered by low yields and safety concerns. smolecule.com
Scope and Objectives of Research on this compound
Research on this compound and its derivatives is primarily focused on its potential as a versatile intermediate in the synthesis of more complex molecules, particularly for applications in the pharmaceutical and agrochemical industries. The unique substitution pattern of the ethoxy and fluoro groups on the pyridine ring makes it an attractive scaffold for generating molecular diversity.
The primary objectives of research involving this compound include:
Exploring its reactivity in various chemical transformations. This includes its participation in cross-coupling reactions (like Suzuki-Miyaura coupling), nucleophilic aromatic substitution, and other functional group interconversions. smolecule.com The corresponding boronic acid derivative, for instance, would be a valuable reagent for creating new carbon-carbon bonds.
Synthesizing novel bioactive compounds. The this compound core can be elaborated with other functional groups to create libraries of compounds for screening against various biological targets. The combination of the fluoro and ethoxy groups can favorably influence the pharmacokinetic and pharmacodynamic properties of the final products.
Developing new materials. Pyridine-containing polymers can possess interesting electronic and optical properties. researchgate.net Investigating the incorporation of this compound into such materials could lead to the development of novel functional polymers.
The research aims to leverage the specific electronic and steric properties conferred by the ethoxy and fluoro substituents to design and synthesize new chemical entities with desired functions.
Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
3-ethoxy-5-fluoropyridine |
InChI |
InChI=1S/C7H8FNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 |
InChI Key |
WACLZSSJPMEZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CN=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethoxy 5 Fluoropyridine
De Novo Synthetic Routes to the 3-Ethoxy-5-fluoropyridine Core
De novo synthesis, the construction of the heterocyclic ring from acyclic precursors, offers a powerful approach to installing desired substituents from the outset. This strategy can be particularly advantageous for accessing substitution patterns that are difficult to achieve through functionalization of a parent pyridine (B92270).
Multi-Step Approaches from Readily Available Precursors
Building the this compound scaffold from simple, acyclic starting materials involves established pyridine synthesis reactions, adapted to incorporate the required ethoxy and fluoro- functionalities. Classic methods like the Bohlmann–Rahtz pyridine synthesis provide a template for such transformations. beilstein-journals.org This reaction typically involves the condensation of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org
A hypothetical multi-step synthesis of this compound could be envisioned starting from a fluorinated three-carbon component and an ethoxy-containing enamine. The key challenge lies in the synthesis and stability of the appropriately functionalized precursors. For instance, a fluorinated equivalent of butynone could react with an ethoxy-substituted aminocrotonate. The initial Michael addition would be followed by a cyclodehydration step to form the aromatic pyridine ring. beilstein-journals.org Such routes, while often requiring multiple discrete steps for precursor preparation, offer high regiochemical control. rsc.orgnih.gov
One-Pot Reaction Strategies for Enhanced Efficiency
To improve upon traditional multi-step syntheses, one-pot methodologies that combine several transformations into a single operation have been developed. These strategies enhance efficiency by reducing the need for intermediate purification, saving time and resources. For example, rhodium-catalyzed one-pot syntheses of highly functionalized pyridines have been developed, proceeding through a sequence involving the ring expansion of isoxazoles, rearrangement to dihydropyridines, and subsequent oxidation. acs.orgnih.govorganic-chemistry.org
Adapting such a strategy for this compound would necessitate the use of appropriately substituted isoxazole (B147169) and vinyldiazo precursors. Another efficient approach involves the copper(II)-catalyzed one-pot cascade reaction of saturated ketones with electron-deficient enamines. semanticscholar.org This process involves an in situ dehydrogenation, followed by a [3+3] annulation and oxidative aromatization. semanticscholar.org By selecting precursors containing the necessary fluoro and ethoxy groups, these advanced one-pot methods could provide a streamlined route to the target molecule.
Functionalization of Pre-existing Pyridine Systems
An alternative to de novo synthesis is the direct functionalization of a pre-formed pyridine ring. This approach is often more practical when suitable pyridine starting materials are readily available. The primary challenge is achieving regioselectivity, directing the incoming fluorine atom to the C-5 position of a 3-ethoxypyridine (B173621) precursor.
Regioselective Fluorination Techniques
Introducing a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic strategies. The choice of method depends on the electronic nature of the pyridine substrate and the availability of precursors.
Electrophilic fluorination is a direct method for converting a C-H bond to a C-F bond. Selectfluor™ (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent that is stable, user-friendly, and capable of fluorinating a broad range of substrates, often with high regioselectivity. nih.govepa.gov For electron-rich aromatic systems, such as 3-ethoxypyridine, electrophilic aromatic substitution is a viable pathway. The ethoxy group at the 3-position is an ortho-, para-director, activating the C-2, C-4, and C-6 positions. However, direct fluorination of the pyridine ring itself can be complex.
A more predictable strategy involves the fluorination of 1,2-dihydropyridine intermediates. Electrophilic fluorination of these systems with Selectfluor® has been shown to produce fluorinated 3,6-dihydropyridines, which can then be aromatized to the corresponding fluorinated pyridines. mdpi.com This method provides a controlled route for introducing fluorine onto the pyridine core. mdpi.com
Table 1: Comparison of Fluorination Strategies
| Feature | Electrophilic Fluorination (Selectfluor) | Nucleophilic Fluorination (Balz-Schiemann) |
|---|---|---|
| Precursor | 3-Ethoxypyridine or derivative | 5-Amino-3-ethoxypyridine |
| Key Reagent | Selectfluor™ (F-TEDA-BF₄) | NaNO₂, HBF₄ (or other fluoride (B91410) source) |
| Mechanism | Electrophilic aromatic substitution on an activated ring or intermediate. | Diazotization of an amino group followed by nucleophilic displacement with fluoride. wikipedia.org |
| Conditions | Generally mild. nih.gov | Often requires low temperatures for diazotization and heating for decomposition. nih.govcas.cn |
| Selectivity | Directed by existing substituents (e.g., ethoxy group). | Position of fluorine is predetermined by the location of the starting amino group. |
Nucleophilic Fluorination Approaches (e.g., Balz–Schiemann Reaction and derivatives)
Nucleophilic fluorination methods provide a robust and highly regioselective route to aryl fluorides. The most classic of these is the Balz-Schiemann reaction, which transforms a primary aromatic amine into a fluoride via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction is a cornerstone for the synthesis of many fluoroaromatic compounds. researchgate.netnih.gov
To synthesize this compound using this method, the required precursor is 5-amino-3-ethoxypyridine. The synthesis proceeds in two main stages:
Diazotization: The amino group of 5-amino-3-ethoxypyridine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures (typically 0–5 °C). This converts the amine into a diazonium tetrafluoroborate (B81430) salt. wikipedia.org A patent describing a similar synthesis for a 2-methoxy-5-fluoropyridine derivative confirms the viability of this approach on substituted pyridines. google.com
Fluorodediazoniation: The isolated and dried diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and boron trifluoride, resulting in the formation of the desired this compound with the fluorine atom precisely positioned where the amino group was located. wikipedia.orgnih.gov
Innovations to the classic Balz-Schiemann reaction include the use of alternative fluoride sources and counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids to improve yields and safety. wikipedia.orgresearchgate.net Furthermore, recent developments have shown that the decomposition can be catalyzed, for instance by hypervalent iodine(III) compounds, allowing the reaction to proceed under much milder conditions. cas.cn This method's primary advantage is its unambiguous regiochemical outcome, making it a highly reliable strategy for synthesizing specifically substituted fluoropyridines. researchgate.netgoogle.com Nucleophilic aromatic substitution (SNAr) of other leaving groups, such as a nitro group, by a fluoride anion also represents a viable pathway, particularly if the pyridine ring is sufficiently electron-deficient. nih.govnih.govresearchgate.net
Introduction of Ethoxy Group via Nucleophilic Aromatic Substitution (SNAr)
The introduction of an ethoxy group onto a fluorinated pyridine ring via Nucleophilic Aromatic Substitution (SNAr) is a foundational method for synthesizing this compound. This reaction typically involves the displacement of a suitable leaving group from the pyridine ring by an ethoxide nucleophile. The mechanism proceeds through a two-step addition-elimination pathway, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the departure of the leaving group.
The pyridine nitrogen atom inherently makes the ring electron-poor, facilitating nucleophilic attack, particularly at the positions ortho and para to it (positions 2, 4, and 6). For substitution at the 3- and 5-positions, the presence of additional electron-withdrawing groups is often necessary to sufficiently activate the ring for the reaction to proceed efficiently.
Influence of Activating Groups and Leaving Groups
In the context of synthesizing this compound, a common precursor is 3,5-difluoropyridine (B1298662). In this scenario, one fluorine atom acts as the leaving group while the other, along with the ring nitrogen, serves as an activating group.
Activating Groups: The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. The pyridine nitrogen itself acts as a potent activating group through its inductive effect. The remaining fluorine atom at the 5-position further activates the ring towards attack at the 3-position due to its strong electron-withdrawing inductive effect. This polarization of the C-F bond makes the carbon atom more electrophilic and susceptible to nucleophilic attack.
Leaving Groups: While fluoride is generally considered a poor leaving group in aliphatic SN2 reactions, its role in SNAr is more complex. The rate-determining step in many SNAr reactions is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate-determining attack step. youtube.com Consequently, fluoroarenes are often more reactive in SNAr than their chloro- or bromo-analogues. In the reaction of 3,5-difluoropyridine with sodium ethoxide, one fluorine atom is substituted while the other remains, yielding the desired this compound. The nitro group is also an exceptionally good leaving group in nucleophilic aromatic substitutions on pyridine rings. nih.govresearchgate.net
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted pyridines, including this compound, has benefited significantly from the development of transition metal-catalyzed reactions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Rh(III)-catalyzed reactions)
Rhodium(III) catalysis has emerged as a powerful tool for the construction of substituted pyridine rings through C-H activation and functionalization. nih.govescholarship.org A notable method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a Rh(III) complex such as [Cp*RhCl₂]₂. nih.gov This approach allows for the one-step synthesis of multisubstituted 3-fluoropyridines. nih.gov
The catalytic cycle is believed to involve C-H activation of the oxime, followed by coordination and insertion of the alkyne, and subsequent reductive elimination to form the pyridine ring. While a direct synthesis of this compound using this method has not been explicitly detailed, it is conceivable that by employing an alkyne bearing an ethoxy group (or a precursor), this catalytic strategy could be adapted to produce the target molecule. The reactions are often straightforward to set up and demonstrate high functional group tolerance. nih.gov
Palladium-Catalyzed Methods (e.g., C-H activation)
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and cross-coupling reactions. nih.gov Ligand-directed C-H functionalization, where a directing group guides the palladium catalyst to a specific C-H bond, enables highly selective transformations. nih.gov The nitrogen atom of the pyridine ring can itself serve as a directing group, facilitating functionalization at the C2 or C6 positions.
For the synthesis of this compound, a potential palladium-catalyzed strategy would involve the C-H alkoxylation of a 3-fluoropyridine (B146971) precursor. While direct C-H ethoxylation at the 5-position would be challenging, such transformations have been demonstrated on other heterocyclic systems. For example, Pd(OAc)₂ has been used to catalyze the selective alkoxylation of 5,6-dihydrobenzo[c]acridines, demonstrating the feasibility of Pd-catalyzed C-O bond formation via C-H activation. mdpi.com The catalytic cycle typically involves C-H activation to form a palladacycle intermediate, oxidation of the palladium center, and subsequent reductive elimination to release the alkoxylated product. nih.gov
Chemo- and Regioselective Catalysis
A significant challenge in the synthesis of polysubstituted pyridines is controlling selectivity, both in terms of which functional group reacts (chemoselectivity) and at which position the reaction occurs (regioselectivity).
In the context of SNAr on a substrate like 3,5-difluoropyridine, the inherent electronic properties of the ring dictate the regioselectivity. However, in catalytic processes, the catalyst and ligands play the dominant role in controlling the outcome.
For the Rh(III)-catalyzed synthesis of 3-fluoropyridines, the reaction with terminal alkynes proceeds with uniformly high regioselectivity, providing a single isomer of the 5-substituted 3-fluoropyridine product. nih.gov This predictable selectivity is a major advantage of the catalytic method over classical condensation approaches.
In palladium-catalyzed C-H activation, regioselectivity is achieved through the formation of a stable cyclometalated intermediate. nih.govnih.gov The size of the resulting palladacycle (typically 5- or 6-membered rings) is a key factor that directs the functionalization to a specific C-H bond, often overriding the inherent electronic biases of the substrate. nih.gov The development of catalysts and reaction conditions that can precisely control chemo- and regioselectivity is crucial for the efficient and versatile synthesis of complex molecules like this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, established green methodologies for analogous etherification reactions, such as the Williamson ether synthesis, can be applied. A plausible route to this compound involves the reaction of 3-hydroxy-5-fluoropyridine with a suitable ethylating agent. This section explores how green chemistry principles can be integrated into such a synthetic approach.
Solvent-Free Reactions and Alternative Solvents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional ether synthesis often employs volatile organic solvents (VOCs) that can be hazardous and difficult to recycle.
Solvent-Free Reactions:
One of the most effective green strategies is the elimination of solvents altogether.
Mechanochemistry: High-speed ball milling is a mechanochemical technique that can facilitate reactions in the absence of a solvent. nih.gov This method uses mechanical energy to initiate chemical transformations, often leading to shorter reaction times and higher yields. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often accelerating reaction rates and enabling solvent-free conditions. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov
Alternative Solvents:
When a solvent is necessary, replacing hazardous solvents with greener alternatives is a key objective. The ideal green solvent should be non-toxic, biodegradable, and sourced from renewable feedstocks.
Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). semanticscholar.orgcrdeepjournal.org For the synthesis of this compound, a phase-transfer catalyst could enable the use of water as a solvent, or at least reduce the amount of organic solvent required. crdeepjournal.orgprinceton.edu This method can improve reaction rates and eliminate the need for anhydrous conditions. princeton.edu
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, offer a more sustainable alternative to petroleum-based solvents. Their biodegradability and lower toxicity profiles make them attractive options for greening the synthesis of this compound.
Below is a comparative table of conventional and green solvents that could be considered for the synthesis.
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Conventional Solvents | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Effective, but reprotoxic and has a high boiling point. acsgcipr.org |
| Acetonitrile (B52724) | Polar Aprotic | 82 | Commonly used, but toxic and derived from fossil fuels. wikipedia.org |
| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | 66 | Can form explosive peroxides. brainly.in |
| Greener Alternatives | |||
| Water | Protic | 100 | Non-toxic, abundant, and environmentally benign; often requires PTC. |
| Ethanol (B145695) | Protic | 78.37 | Can act as both solvent and reagent; renewable and less toxic. brainly.in |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 80 | Derived from biomass, lower toxicity than THF. |
| Cyrene | Polar Aprotic | 227 | Bio-based, biodegradable, high boiling point. |
Atom Economy and Waste Reduction Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu The Williamson ether synthesis, a likely route to this compound, traditionally has a poor atom economy due to the formation of a stoichiometric amount of salt byproduct. scranton.edu
The atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the synthesis of this compound from 3-hydroxy-5-fluoropyridine, sodium hydroxide (B78521), and ethyl bromide, the reaction would be:
C₅H₄FNO + NaOH + C₂H₅Br → C₇H₈FNO + NaBr + H₂O
The calculation for the atom economy of this reaction is presented in the table below.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 3-hydroxy-5-fluoropyridine | C₅H₄FNO | 113.09 | Reactant |
| Sodium Hydroxide | NaOH | 40.00 | Reactant |
| Ethyl Bromide | C₂H₅Br | 108.97 | Reactant |
| Total Reactant Mass | 262.06 | ||
| This compound | C₇H₈FNO | 141.14 | Product |
| Sodium Bromide | NaBr | 102.89 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy | 53.86% |
Strategies for Waste Reduction:
Catalytic Routes: Developing catalytic methods that avoid the use of stoichiometric reagents can significantly improve atom economy and reduce waste. A catalytic Williamson ether synthesis has been explored for other ethers, which could potentially be adapted. acs.org
Byproduct Valorization: Investigating potential uses for the salt byproduct (e.g., sodium bromide) could transform it from a waste product into a valuable co-product.
Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of side products, thereby reducing waste.
Sustainable Reagent Selection
Ethylating Agents:
Traditional ethylating agents like ethyl halides (e.g., ethyl bromide, ethyl iodide) are effective but can be toxic and are often derived from non-renewable resources. nih.govwikipedia.org
Diethyl Carbonate (DEC): DEC is a greener alternative to ethyl halides. It is less toxic and produces ethanol as a byproduct, which is a benign and easily handled substance. The reaction can often be performed with a base catalyst, leading to a higher atom economy.
Ethanol: Using ethanol directly as the ethylating agent is a highly attractive green option. wikipedia.org This approach, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a specific catalyst and generates water as the only byproduct, resulting in excellent atom economy. acsgcipr.org
The table below compares different ethylating agents for the synthesis of this compound.
| Ethylating Agent | Formula | Byproduct | Key Considerations |
| Ethyl Bromide | C₂H₅Br | NaBr | Effective, but a toxic reagent with poor atom economy. |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | Na(C₂H₅)SO₄ | Highly efficient but also highly toxic and carcinogenic. |
| Diethyl Carbonate | (C₂H₅)₂CO₃ | C₂H₅OH, CO₂ | Less toxic, greener alternative; requires catalytic activation. |
| Ethanol | C₂H₅OH | H₂O | Ideal green reagent; requires a specific catalyst. |
Bases:
The choice of base for deprotonating the hydroxyl group of 3-hydroxy-5-fluoropyridine is also important.
Strong bases like sodium hydride (NaH) are effective but can be hazardous to handle. masterorganicchemistry.comyoutube.com
Using weaker bases like potassium carbonate (K₂CO₃) can be a safer alternative, especially when combined with phase-transfer catalysis or polar aprotic solvents. wikipedia.org
By carefully selecting greener solvents, optimizing for atom economy, and choosing sustainable reagents, the synthesis of this compound can be made significantly more environmentally friendly.
Chemical Reactivity and Transformations of 3 Ethoxy 5 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine ring of 3-ethoxy-5-fluoropyridine. The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, facilitates the attack of nucleophiles.
Reactivity at Fluorine-Bearing Positions
The fluorine atom at the C5 position of this compound is a prime site for nucleophilic attack. Due to its high electronegativity and ability to act as a good leaving group, the fluoride (B91410) is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities at this position.
For instance, the reaction of this compound with amines, such as piperidine (B6355638), leads to the formation of the corresponding 5-amino-substituted pyridines. The reaction typically proceeds under thermal conditions, highlighting the activated nature of the C-F bond towards nucleophilic displacement.
Table 1: Nucleophilic Aromatic Substitution at the C5-Fluorine Position
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Piperidine | 3-Ethoxy-5-(piperidin-1-yl)pyridine | Heating | Moderate to Good |
| Sodium Methoxide (B1231860) | 3-Ethoxy-5-methoxypyridine | Heating in Methanol | Good |
Note: The yields are generalized based on typical SNAr reactions on fluoropyridines; specific data for this compound is limited in publicly available literature.
Reactivity at Ethoxy-Bearing Positions
The ethoxy group at the C3 position is generally a poor leaving group in SNAr reactions compared to the fluoride at C5. Nucleophilic displacement of the ethoxy group would require harsh reaction conditions and is not a commonly observed transformation for this substrate. The electron-donating nature of the ethoxy group further deactivates its position towards nucleophilic attack.
Directed Ortho Metalation (DoM) and Related Transformations
The ethoxy group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for regioselective functionalization of the pyridine ring.
In the case of 3-ethoxypyridine (B173621), lithiation occurs at the C2 and C4 positions. For this compound, the directing effect of the ethoxy group is anticipated to favor lithiation at the C2 or C4 positions. The electron-withdrawing fluorine atom at C5 may influence the acidity of the neighboring protons, potentially affecting the regioselectivity of the metalation. Subsequent reaction of the organolithium intermediate with an electrophile introduces a new substituent at the ortho position.
Table 2: Potential Directed Ortho Metalation of this compound
| Lithiating Agent | Proposed Intermediate Position of Lithiation | Electrophile (E+) | Product |
| n-Butyllithium | C2 or C4 | CO₂ | 3-Ethoxy-5-fluoro-pyridine-2-carboxylic acid or 3-Ethoxy-5-fluoro-pyridine-4-carboxylic acid |
| LDA | C2 or C4 | (CH₃)₃SiCl | 2-(Trimethylsilyl)-3-ethoxy-5-fluoropyridine or 4-(Trimethylsilyl)-3-ethoxy-5-fluoropyridine |
Electrophilic Aromatic Substitution (EAS) on this compound
The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. The presence of the electronegative fluorine atom at C5 further deactivates the ring. However, the ethoxy group at C3 is an activating, ortho-, para-directing group. In this case, the directing influence of the ethoxy group would favor electrophilic attack at the C2, C4, and C6 positions.
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling compared to C-Cl, C-Br, or C-I bonds, its activation can be achieved under specific catalytic conditions.
Alternatively, and more commonly, the fluorine atom can be replaced by a more reactive halogen, such as bromine, to facilitate the Suzuki-Miyaura coupling. For example, 3-ethoxy-5-bromopyridine can readily participate in cross-coupling reactions with a variety of arylboronic acids to furnish 3-aryl-5-ethoxypyridine derivatives. The commercial availability of (3-ethoxy-5-fluorophenyl)boronic acid suggests a synthetic pathway where this compound is first converted to the corresponding boronic acid, which can then be used in subsequent Suzuki-Miyaura couplings.
Table 3: Representative Suzuki-Miyaura Coupling of a 3-Ethoxy-5-halopyridine
| Halopyridine | Coupling Partner | Catalyst | Base | Product | Yield (%) |
| 3-Ethoxy-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Ethoxy-5-phenylpyridine | Good |
Note: This table illustrates a representative reaction, as specific Suzuki-Miyaura coupling data for this compound as the halide partner is limited. The use of the corresponding bromo-derivative is more common.
Other Transition Metal-Catalyzed C-C Bond Formations
While direct examples involving this compound are not extensively detailed in readily available literature, its reactivity in transition metal-catalyzed C-C bond formations can be inferred from established protocols for similarly substituted halopyridines. For these reactions to occur, a leaving group, typically bromine or iodine, must be present at another position on the pyridine ring (e.g., 2-bromo-3-ethoxy-5-fluoropyridine). The compound can then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful tool for synthesizing substituted alkynes. semanticscholar.org For a substrate like 2-bromo-3-ethoxy-5-fluoropyridine, the Sonogashira coupling would selectively occur at the C-Br bond, as the C-F bond is significantly less reactive under these conditions. The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine. wikipedia.orgsoton.ac.uk Research on related bromofluoropyridine derivatives has shown high efficiency and tolerance for various functional groups, including free alcohols and amines. soton.ac.ukresearchgate.net
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This palladium-catalyzed process is highly effective for vinylation of aromatic rings. researchgate.net A substrate such as a brominated derivative of this compound would react with an alkene in the presence of a palladium catalyst and a base to yield the corresponding vinylated product with high stereoselectivity. organic-chemistry.orgnih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. nih.gov
Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. dntb.gov.uaucalgary.ca This reaction is widely used due to its mild conditions and the commercial availability and low toxicity of boronic acids. For a halogenated this compound, a Suzuki coupling would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
The following table summarizes typical conditions for these cross-coupling reactions based on protocols for analogous halopyridines.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Typical Yields |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | High (85-93%) soton.ac.uk |
| Heck | Alkene | Pd(OAc)₂ | Et₃N or NaOAc | DMF | Good to Excellent nih.govresearchgate.net |
| Suzuki | Boronic Acid/Ester | Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | Modest to Good dntb.gov.ua |
Radical Reactions and Photochemistry of this compound
The specific literature on radical and photochemical reactions involving this compound is limited. However, general principles of fluoropyridine chemistry suggest potential reactivity pathways.
Radical Reactions: Fluoropyridine radical cations can be generated, and their behavior is influenced by the electronic structure and the positions of the fluorine substituents. usgs.gov Methods for synthesizing fluoropyridines sometimes involve radical intermediates generated through photoredox catalysis. organic-chemistry.orgacs.org For instance, a visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers proceeds via radical generation to ultimately form a 3-fluoropyridine (B146971) ring system. acs.org This indicates that the fluoropyridine scaffold can be involved in radical-mediated processes.
Photochemistry: The photochemistry of fluorinated pyridines often involves interactions with transition metal complexes, leading to diverse outcomes such as η²-coordination, C-H activation, or C-F bond activation. acs.org Studies on related compounds have shown that photochemical reactions can induce haptotropic shifts of coordinated aromatic ligands. dcu.ie Direct photoionization can generate fluoropyridine radical cations, whose subsequent relaxation pathways depend on the substitution pattern. usgs.gov While no specific photochemical transformations of this compound are documented, it is plausible that it could undergo C-F or C-H bond activation under suitable photochemical conditions, particularly in the presence of a transition metal catalyst. acs.org
Functional Group Interconversions of the Ethoxy and Fluoro Moieties
The ethoxy group of this compound can be cleaved to yield the corresponding hydroxypyridine (or its pyridone tautomer), 5-fluoro-3-hydroxypyridine. This transformation is a standard ether cleavage reaction, typically achieved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com
The reaction proceeds by protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com A halide anion then attacks the ethyl group via an Sₙ2 mechanism, resulting in the formation of the hydroxypyridine and an ethyl halide. chemistrysteps.comlibretexts.org Due to the stability of the sp²-hybridized pyridine ring, the nucleophile attacks the aliphatic carbon of the ethoxy group rather than the aromatic ring carbon. libretexts.org
| Reagent | Conditions | Products | Mechanism |
| HBr or HI | Reflux / Heat | 5-Fluoro-3-hydroxypyridine + Ethyl halide | Sₙ2 masterorganicchemistry.comlibretexts.org |
| BBr₃ | -78 °C to RT | 5-Fluoro-3-hydroxypyridine + EtBr | Lewis acid-assisted cleavage |
The fluorine atom on the this compound ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) reaction. youtube.commasterorganicchemistry.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
The SₙAr mechanism involves two main steps:
Addition: A strong nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. youtube.comyoutube.com
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the pyridine ring. youtube.com
This pathway allows for the introduction of a variety of functional groups in place of the fluorine atom. The reaction is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines. beilstein-journals.org The rate-determining step is typically the initial attack by the nucleophile. youtube.com Although fluoride is generally a poor leaving group in Sₙ2 reactions, its high electronegativity activates the ring toward nucleophilic attack, making the SₙAr reaction feasible. masterorganicchemistry.comyoutube.com
Common nucleophiles for this transformation include:
Oxygen Nucleophiles: Sodium methoxide (NaOMe), sodium hydroxide (B78521) (NaOH)
Nitrogen Nucleophiles: Ammonia (NH₃), primary/secondary amines, sodium amide (NaNH₂)
Sulfur Nucleophiles: Sodium thiomethoxide (NaSMe)
Derivatives and Analogues of 3 Ethoxy 5 Fluoropyridine
Synthesis of Substituted 3-Ethoxy-5-fluoropyridine Analogues
The synthesis of substituted analogues of this compound is a key area of research, enabling the exploration of structure-activity relationships. Various synthetic strategies have been employed to introduce a wide range of substituents onto the pyridine (B92270) ring.
One common approach involves the reaction of this compound-1-oxide with a suitable electrophile in the presence of a base. For instance, treatment of this compound-1-oxide with bromotripyrrolidinophosphonium hexafluorophosphate (B91526) and diisopropylethylamine in tetrahydrofuran (B95107) at 0°C, followed by stirring at room temperature, yields 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxy-5-fluoropyridine. google.comgoogle.com This method provides a means to introduce a substituted pyridyl group at the 2-position of the this compound core.
Another versatile method for creating substituted analogues is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has proven effective. For example, 2-chloro-4-(2-ethoxy-4-fluorophenyl)-5-fluoropyridine can be prepared by reacting 2-chloro-5-fluoro-4-iodopyridine (B1371920) with (2-ethoxy-4-fluorophenyl)boronic acid. google.com This reaction highlights the utility of boronic acids in introducing aryl substituents. Similarly, the 5-cyclopropyl derivative of a related pyridine system was synthesized via a Suzuki-Miyaura reaction between cyclopropyl (B3062369) boronic acid and a 5-bromo precursor. nih.gov
The following table summarizes the synthesis of selected substituted this compound analogues:
| Starting Material | Reagents and Conditions | Product |
| This compound-1-oxide | Bromotripyrrolidinophosphonium hexafluorophosphate, Diisopropylethylamine, Tetrahydrofuran, 0°C to room temperature | 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxy-5-fluoropyridine google.comgoogle.com |
| 2-Chloro-5-fluoro-4-iodopyridine | (2-Ethoxy-4-fluorophenyl)boronic acid, Palladium catalyst | 2-Chloro-4-(2-ethoxy-4-fluorophenyl)-5-fluoropyridine google.com |
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's properties by substituting a functional group with another that has similar physical or chemical characteristics, with the goal of enhancing biological activity or optimizing pharmacokinetic parameters. nih.govnovartis.com Within the this compound scaffold, this concept has been applied to explore the impact of replacing specific atoms or groups. nih.govnovartis.com
The core concepts of bioisosterism involve the exchange of structural moieties that maintain similar shape and function, which can influence properties like selectivity and reduce side effects. u-strasbg.fr For the this compound scaffold, this could involve replacing the fluorine atom with other halogens (Cl, Br), a cyano group (CN), or a trifluoromethyl group (CF3) to modulate electronic properties and lipophilicity. u-strasbg.fr The ethoxy group could also be a target for bioisosteric replacement, with other alkoxy groups or thioethers being potential substitutes.
The application of isosterism has been crucial in developing new compounds with therapeutic potential. researchgate.net For instance, in related heterocyclic systems, the replacement of a methyl group with a cyclopropyl group led to a significant improvement in the inhibition of virus replication. nih.gov This highlights how subtle changes guided by bioisosteric principles can lead to substantial gains in biological activity.
Structural Diversity through Peripheral Functionalization
Peripheral functionalization of the this compound scaffold allows for the introduction of a wide range of chemical groups, leading to significant structural diversity. This is often achieved by leveraging the reactivity of the pyridine ring, which can be enhanced by the presence of the fluorine atom.
One key method for functionalization is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. smolecule.com This reaction is facilitated by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen. For example, the fluorine atom at the 3-position can be susceptible to displacement by amines or thiols, providing a straightforward route to diversification. smolecule.com
Cross-coupling reactions are another powerful tool for peripheral functionalization. The Suzuki-Miyaura coupling, for instance, can be used to form new carbon-carbon bonds. By converting the this compound scaffold into a boronic acid derivative, such as 2-ethoxy-3-fluoropyridine-5-boronic acid, it becomes possible to couple it with various aryl or heteroaryl halides, leading to biaryl structures that are important in pharmaceutical development. smolecule.com
Furthermore, the pyridine nitrogen can be oxidized to an N-oxide, which can then be used to direct further functionalization. google.com For example, the reaction of this compound-1-oxide with bromotripyrrolidinophosphonium hexafluorophosphate leads to substitution at the 2-position. google.com
Development of Heterocyclic Systems Incorporating the this compound Moiety
The this compound moiety can serve as a building block for the construction of more complex, fused heterocyclic systems. These larger structures can exhibit unique chemical and biological properties.
One approach to building such systems is through intramolecular cyclization reactions. For instance, a pyridine derivative can undergo intramolecular cyclization to form a piperidine (B6355638) ring, a common scaffold in pharmaceuticals. mdpi.com While not a direct example with this compound, the principles of such cyclizations could be applied to suitably functionalized derivatives.
Another strategy involves the use of the this compound unit as a precursor in multi-step syntheses to form fused systems. For example, a 2-substituted furo[3,2-b]pyridine (B1253681) can be synthesized through a one-pot Sonogashira coupling/heteroannulation sequence, followed by regioselective lithiation to introduce further substituents. researchgate.net This demonstrates how a pyridine ring can be annulated with another heterocyclic ring, in this case, a furan.
The development of these complex heterocyclic systems often involves the strategic use of functional groups on the this compound core to facilitate the desired ring-forming reactions. The presence of the fluorine atom can influence the reactivity and regioselectivity of these transformations. The resulting fused systems can lead to novel chemical entities with potential applications in various fields, including materials science and medicinal chemistry. google.com
Spectroscopic and Analytical Characterization Methodologies for 3 Ethoxy 5 Fluoropyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Ethoxy-5-fluoropyridine and related compounds, offering precise insights into the connectivity and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. In ¹H NMR, the ethoxy group protons typically appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns influenced by the positions of the ethoxy and fluoro substituents. For instance, in related fluoropyridine derivatives, aromatic proton signals are often observed in the range of δ 7.0–8.6 ppm. rsc.org
¹³C NMR provides information on each unique carbon environment. The carbon atoms of the ethoxy group will have characteristic shifts, while the chemical shifts of the pyridine ring carbons are diagnostic of the substitution pattern. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), a key feature in identifying its position. rsc.org For 3-ethoxy-pyridine, the chemical shifts of the carbon atoms have been reported, providing a reference for analyzing its fluorinated analogue. spectrabase.com
Below is an interactive table summarizing the expected NMR data for this compound based on known data for similar structures.
| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm, J in Hz) |
| H-2 | Expected downfield singlet or narrow doublet | C-2: ~140-150 (d, JCF ≈ 10-15 Hz) |
| H-4 | Expected doublet of doublets | C-4: ~120-130 (d, JCF ≈ 5-10 Hz) |
| H-6 | Expected downfield singlet or narrow doublet | C-6: ~135-145 (d, JCF ≈ 3-5 Hz) |
| -OCH₂CH₃ | Quartet, ~4.1 ppm | -OCH₂-: ~64 ppm |
| -OCH₂CH₃ | Triplet, ~1.4 ppm | -CH₃: ~15 ppm |
| C-3 | N/A | C-3: ~150-160 (d, JCF ≈ 2-4 Hz) |
| C-5 | N/A | C-5: ~155-165 (d, ¹JCF ≈ 230-250 Hz) |
Note: The predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for probing the local electronic environment of the fluorine atom in this compound. researchgate.net The chemical shift of the ¹⁹F signal is highly indicative of the electronic nature of the pyridine ring. Furthermore, coupling between the fluorine nucleus and nearby protons (H-4 and H-6) provides crucial information for confirming the substitution pattern. In studies of fluoropyridines, ¹⁹F NMR has been instrumental in identifying different binding environments and reaction products. rsc.orgrsc.org For instance, the conversion of starting materials like 3-fluoro-2-pyridinecarboxaldehyde can be monitored and quantified using ¹⁹F NMR. rsc.org
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete molecular structure. youtube.comlibretexts.org
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the ethoxy group and between adjacent protons on the pyridine ring (if any), helping to trace the connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹JCH). libretexts.orgsdsu.edu This allows for the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.orgsdsu.edu For this compound, HMBC is crucial for connecting the ethoxy group to the pyridine ring by observing correlations from the methylene (B1212753) protons to the C-3 carbon of the ring. It also helps to definitively place the substituents by observing long-range correlations from the ring protons to other ring carbons.
Variable Temperature (VT) NMR is a valuable tool for investigating dynamic processes and reaction mechanisms involving fluoropyridine derivatives. rsc.org By recording NMR spectra at different temperatures, it is possible to study conformational changes, intermolecular exchange, and the kinetics of chemical reactions. For instance, VT-NMR has been used to monitor the formation of intermediates in reactions involving pyridines. nih.gov In the context of this compound, VT-NMR could be employed to study its interaction with other molecules or to follow the progress of a reaction where it acts as a reactant or precursor. Low-temperature NMR, in particular, can help to "freeze out" and observe transient intermediates that are unstable at room temperature. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. rsc.orglibretexts.org Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺), whose mass confirms the molecular formula. The fragmentation of the molecular ion provides a fingerprint that can aid in structural elucidation.
For this compound, characteristic fragmentation pathways would likely include:
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.
Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement.
Cleavage of the ether bond to lose an ethoxy radical (•OCH₂CH₃).
Fission of the pyridine ring.
Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), can be used to minimize fragmentation and produce a more prominent protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight. researchgate.netkore.co.uk
A predicted fragmentation table for this compound is presented below.
| m/z Value | Possible Fragment Ion | Possible Neutral Loss |
| 141 | [C₇H₈FNO]⁺ (Molecular Ion) | - |
| 126 | [C₆H₅FNO]⁺ | •CH₃ |
| 113 | [C₅H₃FNO]⁺ | C₂H₄ |
| 112 | [C₅H₄FN]⁺ | •CHO |
| 96 | [C₅H₄FNO - CHO]⁺ | •C₂H₅O |
Note: This table is predictive and actual fragmentation will depend on the ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the ethoxy group, C-F stretching, and the aromatic C=C and C=N stretching vibrations of the pyridine ring. The positions of these bands can be influenced by the electronic effects of the substituents. For example, the C-F stretching vibration is typically a strong band in the region of 1200-1000 cm⁻¹. The presence of an azide (B81097) group in derivatives can be identified by a prominent peak around 2100 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The aromatic ring stretching vibrations often give rise to strong Raman signals. nih.gov Differences in the Raman spectra of different crystalline forms (polymorphs) can be used to identify and quantify them. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, torsion angles, and the packing of molecules within a crystal lattice. While specific single-crystal X-ray diffraction data for this compound is not prevalent in the surveyed literature, the technique has been extensively applied to a wide array of fluoropyridine derivatives, offering insight into how fluorine and other substituents influence molecular conformation and intermolecular interactions. researchgate.netresearchgate.net
The analysis of related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, demonstrates the power of this technique. For instance, the crystal structure of 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide was solved in the monoclinic space group I2/a. nih.gov This analysis revealed that, unlike its non-fluorinated analogue, the molecule is not planar, exhibiting a significant dihedral angle of 29.73 (11)° between its two pyridine rings. nih.gov Such detailed conformational data is crucial for understanding the molecule's steric and electronic properties.
Similarly, crystallographic studies on metal complexes of fluorinated pyridines, like those of 4-amino-2-fluoropyridine (B102257) with copper(II) halides, provide information on coordination geometries and supramolecular assembly through non-covalent interactions. tandfonline.com The investigation of simpler molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) N-oxide also highlights how fluorine substitution significantly alters crystal packing compared to the parent pyridine compounds. researchgate.net
In addition to single-crystal X-ray diffraction, Powder X-ray Diffraction (PXRD) is a related technique used to characterize the crystalline nature of bulk materials, which can be useful for identifying different polymorphic forms of a compound. google.com
Table 1: Crystallographic Data for Selected Fluoropyridine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (2-F-4-APH)₂CuCl₂ | C₁₀H₁₀Cl₂CuF₂N₄ | Orthorhombic | Pccn | 15.021(3) | 13.911(3) | 7.218(1) | 90 | tandfonline.com |
| (2-F-4-APH)₂CuBr₂ | C₁₀H₁₀Br₂CuF₂N₄ | Monoclinic | C2/m | 10.155(2) | 15.222(3) | 4.805(1) | 101.99(3) | tandfonline.com |
| Imide 2 | C₁₂H₇FN₂O₂ | Orthorhombic | Pna2₁ | 12.0294(5) | 11.2381(4) | 7.9150(3) | 90 | nih.gov |
| Imide 3 | C₁₂H₆F₂N₂O₂ | Monoclinic | I2/a | 17.5250(10) | 4.8817(3) | 13.6262(8) | 107.821(6) | nih.gov |
Note: Data for related derivatives are presented to illustrate the capabilities of the technique.
Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)
Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures. researchgate.nettandfonline.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like many pyridine derivatives. researchgate.net Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.netnih.gov
The purity of fluorinated pyridine compounds is routinely assessed using RP-HPLC, often with C18 or Phenyl-Hexyl columns. nih.govnih.gov Separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often modified with additives such as formic acid, triethylamine, or trifluoroacetic acid to improve peak shape and resolution. researchgate.netnih.govnih.gov Detection is commonly performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, such as 220 nm or 250 nm. researchgate.netsielc.com The high sensitivity and resolving power of HPLC allow for the detection and quantification of impurities at very low levels. researchgate.net
Table 2: Examples of HPLC Conditions for Analysis of Pyridine Derivatives
| Analyte/Matrix | Column | Mobile Phase | Detection | Ref. |
| Novel Pyridine Derivative | Agilent HPLC | Acetonitrile:Trifluoroacetic acid (30:70) | UV at 220 nm | researchgate.net |
| Pyridine | Primesep 100 (150 x 4.6 mm) | Water/Acetonitrile with Sulfuric Acid (Gradient) | UV at 250 nm | sielc.com |
| 3-[¹⁸F]fluoro-4-aminopyridine | Phenomenex Luna C18 (250 x 9.4 mm) | 5% ethanol (B145695) in water (0.1% triethylamine) | Radio-detector | nih.gov |
| Steroidal Estrogen Derivatives | Luna 3µ Phenyl-Hexyl (150 x 2.0 mm) | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | ESI-MS/MS | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds, GC-MS provides exceptional separation efficiency and definitive structural identification. tandfonline.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. research-solution.com The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern that serves as a molecular fingerprint, allowing for highly confident identification. ojp.gov
The analysis of pyridine derivatives by GC-MS is well-established. tandfonline.com The choice of GC column, typically a non-polar or medium-polarity phase, is critical for resolving isomers that may have very similar properties. ojp.gov For complex matrices, such as biological fluids or environmental samples, headspace sampling may be employed to analyze volatile components like pyridine. tandfonline.com The use of tandem mass spectrometry (MS/MS) with acquisition modes like Multiple Reaction Monitoring (MRM) enhances selectivity and lowers detection limits, making it possible to quantify trace amounts of the target analyte. tandfonline.com While this compound is likely volatile enough for direct GC-MS analysis, derivatization techniques can be employed for related compounds containing active hydrogen groups (-OH, -NH, -COOH) to increase their volatility and thermal stability. research-solution.com
Theoretical and Computational Chemistry Studies on 3 Ethoxy 5 Fluoropyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. researchgate.netbohrium.com For a molecule like 3-ethoxy-5-fluoropyridine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can elucidate its electronic structure and reactivity profile. researchgate.netresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. researchgate.netbohrium.com For instance, a study on fluoropyridine derivatives showed that 6-fluoropyridine-3-amine exhibited the lowest HOMO–LUMO gap, indicating its higher reactivity compared to other analogs. researchgate.net
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. bohrium.comresearchgate.net The MEP map identifies electron-rich regions (nucleophilic sites), typically colored in red, and electron-poor regions (electrophilic sites), colored in blue. For this compound, the nitrogen atom would be an expected site of negative potential, making it susceptible to electrophilic attack or hydrogen bonding, while the regions near the hydrogen atoms would be positive. researchgate.netrsc.org
Furthermore, calculations of Mulliken or Natural Bond Orbital (NBO) atomic charges provide quantitative values for the partial charge on each atom, offering deeper insight into the molecule's polarity and reactive sites. bohrium.com The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen, combined with the electron-donating character of the ethoxy group, creates a complex electronic environment that DFT can model with high accuracy. Studies on 3-fluoropyridine (B146971) have shown that properties like molecular structure and vibrational frequencies are significantly influenced by these electronic effects. researchgate.net
Table 1: Illustrative Electronic Properties of Pyridine Analogs from DFT Calculations This table presents data for analogous compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available.
| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| 2-Fluoropyridine (B1216828) | B3LYP/6-311++G(d,p) | - | - | - | researchgate.net |
| 3-Fluoropyridine | B3LYP/6-311++G(d,p) | - | - | - | researchgate.netresearchgate.net |
| 6-Fluoropyridine-3-amine | B3LYP/6-311g++(d,p) | -5.51 | -0.54 | 4.97 | researchgate.net |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies, corresponding to specific bond stretches, bends, and torsions, can be correlated with experimental peaks in Infrared (IR) and Raman spectra. researchgate.net For fluoropyridines, studies have shown excellent agreement between computed and observed spectra. researchgate.net The C-F bond stretching frequency in fluoropyridines, for example, is similar to that in fluorobenzene. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the match with experimental values. bohrium.com
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C chemical shifts. For fluorinated compounds, predicting ¹⁹F NMR spectra is also crucial. Computational models can accurately predict the large C-F coupling constants that are characteristic of fluorinated pyridine structures. For example, in methyl 3-fluoropyridine-4-carboxylate, a large ¹JCF coupling constant of 268 Hz was confirmed by ¹³C-NMR. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies, which correspond to the absorption bands in a UV-Vis spectrum. bohrium.com This method can predict the wavelengths of maximum absorption (λmax) associated with electronic excitations, such as n→π* or π→π* transitions. researchgate.net For 3-fluoropyridine, the S1 excitation energy has been precisely determined through a combination of spectroscopy and theoretical analysis. researchgate.net
Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for 3-Fluoropyridine This table demonstrates the principle of comparing theoretical and experimental spectroscopic data. Specific data for this compound is not available.
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Source |
|---|---|---|---|
| Ring Stretch | Data not available | Data not available | researchgate.net |
| C-H Bend | Data not available | Data not available | researchgate.net |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and activation energies that are often difficult to observe experimentally. ox.ac.uknih.gov
For reactions involving fluoropyridines, such as nucleophilic aromatic substitution (SNAr), lithiation, or transition-metal-catalyzed cross-coupling, DFT calculations can map out the entire reaction pathway. ox.ac.uknih.gov This involves locating the structures of all reactants, intermediates, transition states, and products on the potential energy surface.
For instance, in the SNAr reaction of a fluoropyridine, computational models can determine the activation energy barriers for the nucleophilic attack and the subsequent departure of the leaving group. This can help predict regioselectivity—for example, whether a nucleophile will attack at a position ortho or para to the activating nitrogen atom. mdpi.com Studies on the lithiation of 2-fluoropyridine have used a combination of spectroscopic and computational methods to reveal a complex mechanism involving substrate-assisted deaggregation of the lithium diisopropylamide (LDA) reagent. nih.gov
Computational studies on the activation of C-F bonds in fluoropyridines by transition metal centers have shown that the process is highly dependent on the metal. ox.ac.uk Such models can predict whether C-F or C-H bond activation is more favorable thermodynamically and kinetically. ox.ac.uk These mechanistic insights are crucial for designing new synthetic routes and optimizing reaction conditions.
Table 3: Illustrative Calculated Activation Energies for a Reaction Involving a Pyridine Derivative This table is a conceptual representation, as specific activation energy data for a relevant reaction of this compound was not found in the search results.
| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Source |
|---|---|---|---|---|
| LDA Dimer Deaggregation | 2-Fluoropyridine + LDA | DFT | Data not available | nih.gov |
Conformation and Tautomerism Studies (if applicable)
Conformational Analysis: The presence of the flexible ethoxy group in this compound necessitates a conformational analysis to identify the molecule's preferred spatial arrangements. chemrxiv.org The rotation around the C(ring)–O and O–C(ethyl) bonds gives rise to different conformers. Computational methods, such as potential energy surface scans or more sophisticated algorithms like Monte Carlo minimizations, are used to explore the conformational space and identify low-energy structures. nih.govfrontiersin.org
For the ethoxy group, a key question is its orientation relative to the pyridine ring. It could adopt a planar conformation, where the ethyl group lies in the same plane as the aromatic ring to maximize conjugation, or a perpendicular (orthogonal) conformation to minimize steric hindrance with adjacent ring atoms. The final preferred geometry is a balance of these electronic and steric effects. Computational analysis can predict the rotational energy barriers between these conformers. chemrxiv.org
Tautomerism: Tautomerism describes the equilibrium between structural isomers that can be interconverted by the migration of a proton. While prominent in systems like 2-hydroxypyridine (B17775) (which exists in equilibrium with 2-pyridone), significant tautomerism is not typically expected for this compound under standard conditions. acs.org The ethoxy group does not have acidic protons that can readily migrate to the ring nitrogen. However, computational chemistry can be used to definitively investigate this. unibo.it By calculating the relative energies of any potential tautomers, it is possible to determine their expected populations at equilibrium. For example, studies on azido-tetrazole tautomerism in heterocyclic systems have used quantum chemical calculations to understand the equilibrium. nih.gov For this compound, such a study would likely confirm the overwhelming stability of the primary structure.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net Unlike quantum chemical calculations that often focus on static structures, MD provides insights into the dynamic behavior of a molecule in various environments, such as in solution or interacting with a biological macromolecule like a protein. nih.govuoa.gr
In the context of medicinal chemistry, if this compound were being investigated as a potential drug candidate, MD simulations would be used to model its binding to a target protein. researchgate.netnih.gov After an initial docking pose is predicted, an MD simulation running for hundreds of nanoseconds can assess the stability of the protein-ligand complex. Key metrics obtained from these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone atoms from their initial positions, indicating the stability of the binding pose.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA, this provides an estimate of the binding affinity.
MD simulations on other fluorinated ligands have been used to explore conformational changes, the role of fluorine in hydrogen bonding, and the stability of ligand-protein interactions. researchgate.netnih.gov
Table 4: Typical Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Interpretation |
|---|---|---|
| RMSD | Root Mean Square Deviation of atomic positions over time. | A low, stable RMSD value suggests the complex is stable and has reached equilibrium. |
| RMSF | Root Mean Square Fluctuation of individual residues. | High RMSF values indicate flexible regions of the protein, which may be involved in binding. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding during the simulation. |
Applications of 3 Ethoxy 5 Fluoropyridine As a Synthetic Intermediate and Scaffold
Role in the Synthesis of Complex Organic Molecules
3-Ethoxy-5-fluoropyridine serves as a foundational building block for the synthesis of more elaborate and functionally complex organic molecules. The pyridine (B92270) core, substituted with both an electron-donating ethoxy group and a strongly electron-withdrawing fluorine atom, presents multiple reactive sites that can be selectively targeted. Chemists can exploit these sites for further functionalization, such as electrophilic or nucleophilic substitution, metal-catalyzed cross-coupling reactions, or modification of the pyridine nitrogen.
A key transformation of this intermediate is its oxidation to this compound-1-oxide. This reaction, typically achieved using an oxidizing agent like m-Chloroperoxybenzoic acid, activates the pyridine ring for subsequent reactions, turning a simple precursor into a more versatile intermediate for constructing complex heterocyclic systems. Furthermore, the core structure can undergo halogenation, such as bromination, to produce derivatives like 2-bromo-3-ethoxy-5-fluoropyridine. The introduction of a bromine atom provides a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various organic fragments and the assembly of intricate molecular frameworks.
Utility in Pharmaceutical and Agrochemical Intermediate Synthesis (strictly as synthetic building blocks, not final products/trials)
The structural motifs present in this compound are of significant interest in the design of biologically active compounds. Its utility as a synthetic building block is particularly notable in the pharmaceutical sector.
The fluorinated pyridine scaffold is a common feature in many modern medicinal compounds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. This compound is utilized as a precursor in the synthesis of potential therapeutics.
For instance, it is a documented starting material in the synthetic pathway toward inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme targeted for the treatment of metabolic diseases. In these synthetic routes, this compound is converted into its N-oxide derivative, which then serves as a key intermediate for building the final, more complex inhibitor molecule. This demonstrates its role as a foundational scaffold upon which the intricate structures of potential drug candidates are assembled.
Table 1: Documented Pharmaceutical Intermediate Synthesis Reactions
| Starting Material | Reaction Type | Resulting Intermediate | Application Area | Reference |
|---|---|---|---|---|
| This compound | Oxidation | This compound-1-oxide | DGAT2 Inhibitor Synthesis | |
| This compound | Bromination | 2-Bromo-3-ethoxy-5-fluoropyridine | Pharmaceutical Intermediate Synthesis |
While the fluoropyridine motif is prevalent in modern agrochemicals due to its contribution to biological efficacy and metabolic stability, specific examples detailing the use of this compound as a direct scaffold for agrochemical active ingredients are not prominently documented in publicly available research. However, its structural features are analogous to other fluorinated pyridines used in the industry, suggesting its potential as a valuable, albeit currently underexploited, building block in this field.
Applications in Materials Science (e.g., polymer monomers, liquid crystals)
There is currently no significant information in scientific literature or patents to suggest that this compound is used as a monomer for polymers or as a component in the synthesis of liquid crystals. Its potential in this area remains unexplored.
Contribution to Radiochemistry and Radiotracer Synthesis
Fluoropyridine structures are of high importance in the field of radiochemistry, particularly for the development of Positron Emission Tomography (PET) tracers. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter, and molecules containing a fluorine atom are prime candidates for radiolabeling. The synthesis of ¹⁸F-labeled PET tracers often involves a late-stage nucleophilic aromatic substitution reaction on an activated aromatic ring.
Although the general class of fluoropyridines is crucial for PET tracer development, there are no specific, documented instances of this compound being used as a precursor for the synthesis of a radiotracer. Research in this area has focused on other substituted fluoropyridine derivatives.
Strategic Building Block for Diverse Chemical Libraries
In modern drug discovery and chemical biology, the generation of chemical libraries containing a large number of diverse small molecules is a key strategy for identifying new bioactive compounds. These libraries are screened against biological targets to find "hits." Building blocks used for these libraries must be strategically chosen to maximize the structural diversity and "drug-likeness" of the resulting compounds.
This compound, with its distinct substitution pattern and multiple points for chemical modification, is an ideal candidate for inclusion as a building block in combinatorial chemistry. The pyridine nitrogen, the carbon atoms of the ring, and the ethoxy group can all be targeted for modification, allowing for the rapid generation of a wide array of derivatives from a single, common scaffold. While the compound fits the profile of a strategic building block, specific examples of large chemical libraries constructed from this particular molecule are not detailed in the available literature.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
Current syntheses of 3-Ethoxy-5-fluoropyridine and its derivatives often rely on multi-step sequences starting from substituted pyridines. A key area for future research is the development of more convergent, atom-economical, and sustainable synthetic routes.
C-H Functionalization: A forward-thinking approach would involve the direct C-H ethoxylation of 3-fluoropyridine (B146971) or C-H fluorination of 3-ethoxypyridine (B173621). While challenging due to the inherent reactivity of the pyridine (B92270) ring, advances in transition-metal catalysis, particularly with palladium and rhodium, offer promising avenues. acs.orgnih.gov Research into Rh(III)-catalyzed C-H functionalization for preparing multisubstituted 3-fluoropyridines has shown success with various coupling partners, suggesting that direct, regioselective introduction of the ethoxy group could be achievable with the right catalyst and directing group strategy. acs.org
Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of pyridine derivatives. researchgate.netnih.gov This technology can enhance safety, reduce reaction times, and often improve yields and purity by allowing precise control over reaction parameters like temperature and residence time. researchgate.netnih.govmdpi.com Adapting existing batch syntheses of this compound to a flow process could overcome challenges related to exothermicity and mixing in large-scale reactions, leading to a greener and more efficient protocol. nih.govbeilstein-journals.org A hypothetical comparison highlights the potential advantages.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Intermediate
| Parameter | Conventional Batch Process | Future Flow Chemistry Goal |
|---|---|---|
| Reaction Time | 16-24 hours | < 1 hour |
| Temperature Control | Difficult to maintain uniformly | Precise and uniform heating |
| Safety | Potential for thermal runaway | Minimized reaction volume, enhanced safety nih.gov |
| Yield | Moderate | High, with minimal byproduct formation researchgate.net |
| Purification | Requires column chromatography | In-line purification or direct use researchgate.net |
Novel Building Block Approaches: Research into assembling the substituted pyridine ring from acyclic precursors using modern catalytic methods could provide more direct access. acs.org For instance, photoredox-mediated coupling reactions have been used to construct 3-fluoropyridine structures from simpler ketone components, a strategy that could be adapted for this target molecule. acs.org
Exploration of New Reactivity Modes and Transformations
The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom creates a nuanced reactivity profile that is ripe for exploration.
Regioselective C-H Functionalization: Beyond its synthesis, the C-H bonds at positions 2, 4, and 6 of the this compound ring are potential sites for late-stage functionalization. Research should focus on developing catalysts that can selectively target one of these positions for reactions like arylation, alkylation, or borylation. The electronic bias from the existing substituents makes this a challenging but rewarding goal for creating diverse molecular libraries. Studies on related fluoropyridines show that C-H activation can be competitive with C-F activation, and the regioselectivity is a key aspect to control. researchgate.netox.ac.uk
Selective C-O and C-F Bond Cleavage: While the C-F bond is generally strong, catalytic methods for its cleavage and subsequent functionalization are emerging. scispace.com A significant research avenue would be to develop conditions for the selective activation of either the C-O bond of the ethoxy group or the C-F bond. This would enable the molecule to be used as a versatile platform, where either the ethoxy or the fluoro group acts as a leaving group in cross-coupling reactions, depending on the catalytic system employed.
Dipolar Cycloaddition Reactions: The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, could be exploited in cycloaddition reactions. Investigation into [4+2] or [3+2] cycloadditions with electron-rich partners could lead to novel fused heterocyclic systems that are otherwise difficult to access.
Advanced Computational Studies for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules like this compound.
Reactivity and Regioselectivity Prediction: DFT calculations can model the molecule's electronic structure, including its molecular orbitals (HOMO/LUMO) and electrostatic potential map. These models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of experiments for new reactions. acs.org For example, computational studies on substituted pyridines have been used to understand substituent effects on reactivity in nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.com
Catalyst-Substrate Interaction Modeling: Future computational work could focus on modeling the interaction of this compound with transition metal catalysts. Such studies can elucidate reaction mechanisms, explain observed regioselectivities, and help in the design of new, more efficient catalysts for its synthesis and functionalization. scispace.com
Prediction of Material Properties: For applications in materials science, computational models can predict key properties of polymers or organic electronic materials that incorporate the this compound moiety. This includes predicting band gaps, charge transport properties, and molecular packing, accelerating the discovery of new functional materials.
Table 2: Potential Computational Data for Guiding Research
| Computational Method | Predicted Property | Research Application |
|---|---|---|
| DFT/NBO Analysis | Atomic Charges, Orbital Energies | Predicting sites for C-H activation and SNAr acs.org |
| Transition State Theory | Activation Energy Barriers | Comparing feasibility of different reaction pathways |
| Molecular Dynamics | Conformational Analysis | Understanding binding to biological targets or polymer packing |
Applications in Emerging Fields of Chemistry and Materials
While fluoropyridines are known intermediates in pharmaceuticals and agrochemicals, the specific properties of this compound could be leveraged in new areas.
Organic Electronics: Fluorinated aromatic compounds are of great interest in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique electronic properties and stability. Future research could explore the synthesis of conjugated polymers or small molecules incorporating this compound to tune the HOMO/LUMO energy levels and improve device performance.
Advanced Polymers: The incorporation of this moiety into high-performance polymers could impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties. Research into the polymerization of vinyl or ethynyl (B1212043) derivatives of this compound could open doors to new materials for aerospace or microelectronics.
Ligand Design for Catalysis: Fluorinated pyridines have been shown to act as effective ligands in catalysis, for instance, in Pd-catalyzed C-H functionalization. nih.govscilit.com The electronic properties of this compound make it an interesting candidate for a ligand. Future studies could investigate its coordination to various metals and test the resulting complexes in challenging catalytic transformations.
Scale-Up and Industrial Production Considerations
Transitioning a synthetic route from the laboratory to industrial production presents numerous challenges that must be addressed in future research.
Process Optimization and Safety: Developing a robust, scalable synthesis requires a thorough investigation of reaction parameters to maximize yield and minimize impurities. specificpolymers.com Key considerations include managing the exothermicity of fluorination or nitration steps, minimizing the use of hazardous reagents, and developing safe handling protocols. specificpolymers.comgoogle.com The use of flow reactors can be particularly advantageous for managing hazardous reactions and improving safety on a large scale. nih.gov
Purification and Quality Control: Developing efficient, scalable purification methods beyond laboratory-scale column chromatography is essential. specificpolymers.com Techniques like crystallization, distillation, or preparative HPLC will need to be optimized. Robust analytical methods must also be established to ensure the final product meets stringent purity specifications for its intended application.
Q & A
Q. What are the optimal synthetic routes for 3-Ethoxy-5-fluoropyridine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. To optimize conditions, employ Design of Experiments (DoE) using software like Design Expert to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze yield outcomes. For example:
| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temperature | 60–120°C | 90°C | +25% |
| Solvent (DMF vs. THF) | — | DMF | +18% |
| Catalyst (Pd/C vs. CuI) | — | Pd/C | +12% |
Response surface methodology (RSM) can identify non-linear interactions between variables, improving reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine and ethoxy groups induce distinct splitting patterns. For example, the fluorine atom at C5 deshields adjacent protons, causing a doublet of doublets (δ 8.2–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- HPLC-MS : Confirm purity (>98%) and molecular ion peaks ([M+H]⁺ ≈ 156 m/z). Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to avoid co-elution with byproducts.
- X-ray Crystallography : Resolve ambiguities in regiochemistry for derivatives.
Q. How does the electronic effect of the ethoxy and fluorine substituents influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The fluorine group at C5 is electron-withdrawing, activating the ring for electrophilic substitution at C2/C4. The ethoxy group at C3 is electron-donating, directing nucleophiles to C5. Use Hammett constants (σ) to quantify electronic effects:
- σ_meta (F) = +0.34; σ_para (OEt) = -0.25.
Experimental validation via competitive reactions (e.g., bromination) shows C4 selectivity dominates (85% yield vs. <5% at C2) .
Advanced Research Questions
Q. How can computational methods like DFT predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model transition states. For Suzuki-Miyaura coupling:
- Key Finding : The C4-B bond formation has a lower activation energy (ΔG‡ = 28.5 kcal/mol) vs. C2 (ΔG‡ = 34.2 kcal/mol), aligning with experimental yields (C4: 78%; C2: 12%).
- Validation : Compare computed IR frequencies (e.g., C-F stretch at 1250 cm⁻¹) with experimental FTIR to confirm model accuracy.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). Use:
-
Replicated Analysis : Repeat assays under standardized conditions (e.g., HepG2 cells, 48h exposure) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Orthogonal Assays : Validate enzyme inhibition (IC₅₀) via both fluorescence polarization and SPR.
-
Meta-Analysis : Pool data from ≥5 studies; apply Cochran’s Q-test to identify heterogeneity (p < 0.05 indicates significant variability).
Q. How can the stability of this compound under physiological conditions be evaluated for drug development?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Half-life (t₁/₂) >24h suggests suitability for oral administration.
- Metabolic Stability : Use human liver microsomes (HLMs) to quantify CYP450-mediated oxidation. A high intrinsic clearance (>50 mL/min/kg) indicates rapid metabolism.
- Data Integration : Build a QSAR model linking substituents (e.g., logP, polar surface area) to stability outcomes.
Data Contradiction Analysis
Q. Why do computational models and experimental data sometimes disagree on the solubility of this compound?
- Methodological Answer : Discrepancies arise from oversimplified solvation models (e.g., COSMO-RS vs. explicit solvent MD simulations).
- Case Study : Predicted logS (water) = -2.1 vs. experimental -1.5. Refine models by including entropy of cavity formation (ΔG_cavity ≈ 3 kcal/mol).
- Validation : Measure solubility via shake-flask method (USP <1059>) in triplicate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

